molecular formula C20H25N3OS B2743608 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 338963-54-5

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No. B2743608
CAS RN: 338963-54-5
M. Wt: 355.5
InChI Key: CGJLFFZPUNMVQN-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, also known as MMB-THCQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase enzyme, which is involved in a number of cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has detailed the synthesis of quinazoline derivatives, focusing on methods that allow for the generation of a wide variety of structures, potentially including those similar to "4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide." For instance, the study by Bahadorikhalili et al. (2018) introduces an efficient palladium-catalyzed method for synthesizing isoquinolino[1,2-b]quinazolin-8-ones, highlighting the versatility of palladium catalysis in constructing complex quinazoline frameworks (Bahadorikhalili et al., 2018).

Biological and Medicinal Applications

  • Some quinazoline derivatives have been evaluated for their biological activities, including anticancer properties. For example, Nowak et al. (2014) synthesized 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and assessed their cytotoxicity against various cancer cell lines, discovering compounds with interesting anticancer activities (Nowak et al., 2014).

Other Potential Applications

  • The research extends to exploring the use of quinazoline derivatives in other areas such as corrosion inhibition, as demonstrated by Errahmany et al. (2020), who investigated quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate that these compounds can effectively protect metal surfaces from corrosion, showcasing their potential in industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-15-6-8-16(9-7-15)14-25-20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-24-13-11-23/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLFFZPUNMVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

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